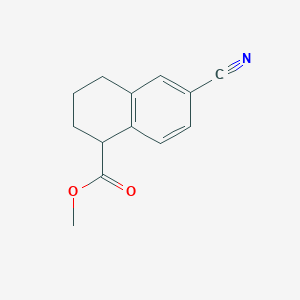
Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate” is a chemical compound with the CAS Number: 2126161-98-4 . It has a molecular weight of 215.25 . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate” and its InChI code is "1S/C13H13NO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h5-7,12H,2-4H2,1H3" . The InChI key is "DXFXQDFDHSETGC-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.25 . It is stored at room temperature and has a physical form of oil .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant due to their presence in natural products and pharmaceutical drugs. They exhibit a range of biological activities and are crucial in cell biology. The compound can be used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives have been shown to possess various biologically vital properties, including anticancer and antimicrobial activities.
Biological Potential in Pharmacology
The indole scaffold found in many synthetic drug molecules has been associated with a wide range of biological activities. Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate can contribute to the development of new pharmacologically active indole derivatives. These derivatives have shown potential in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiproliferative Applications
In cancer research, compounds with antiproliferative properties are of great interest. This compound has been utilized in the synthesis of molecules that exhibit growth inhibitory activity against various tumor cell lines. It has shown particular effectiveness against non-small cell lung and CNS cell lines, indicating its potential in developing treatments for these cancers .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the fight against infectious diseases. Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be used to synthesize derivatives with potent antimicrobial effects, which could lead to the development of new antibiotics or antiseptics .
Chemical Analysis and Spectroscopy
This compound can also be used in chemical analysis and spectroscopy to study the properties of related chemical structures. Through spectral analysis, researchers can gain insights into the electronic and structural characteristics of new derivatives, which is essential for understanding their reactivity and potential applications .
Organic Synthesis Methodology
In organic chemistry, the methodology of synthesis is as important as the compounds themselves. Methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate serves as a building block in the development of novel synthetic routes. This can lead to more efficient, cost-effective, and environmentally friendly production processes for complex organic molecules .
properties
IUPAC Name |
methyl 6-cyano-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h5-7,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFXQDFDHSETGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C1C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

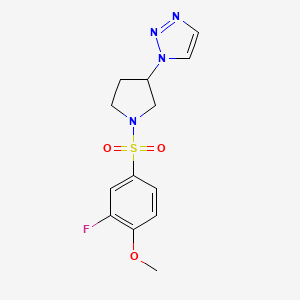
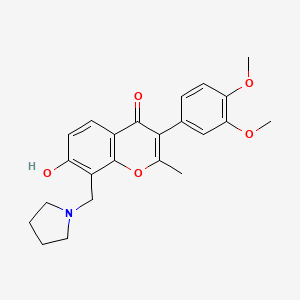
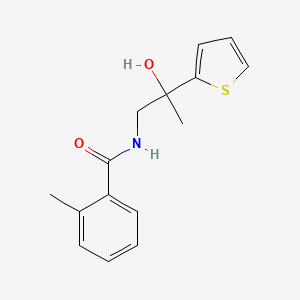
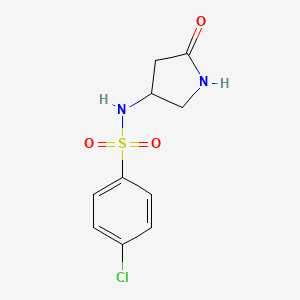
![2-(cyclopentylthio)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2595603.png)
![O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate](/img/structure/B2595605.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2595606.png)
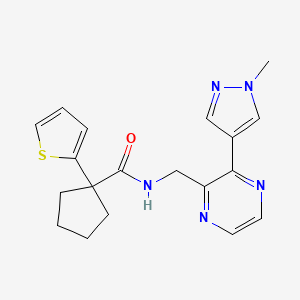
![1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2595610.png)
![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2595611.png)
![N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2595612.png)
![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)